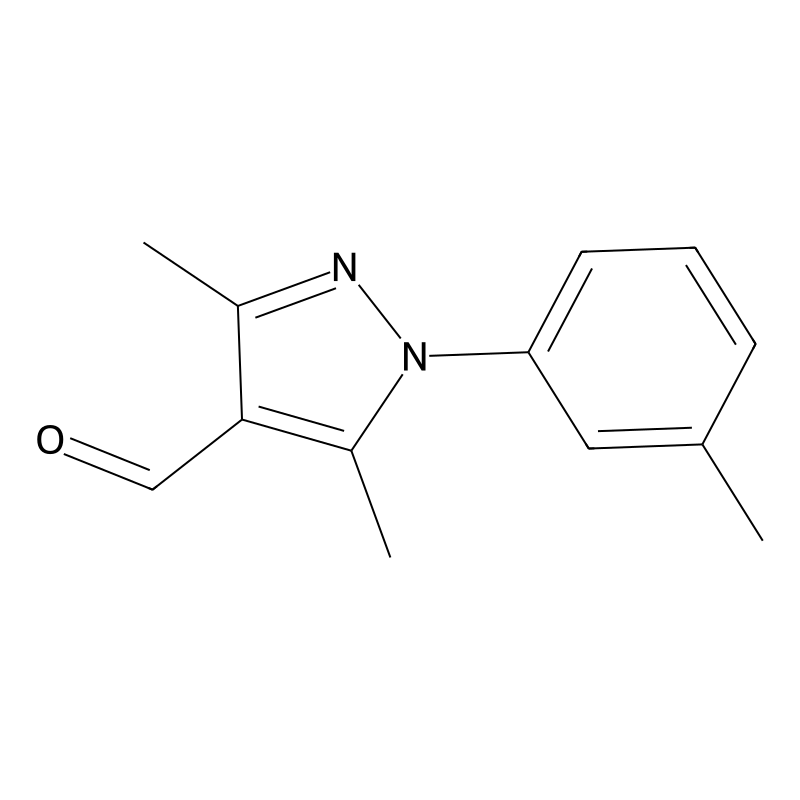

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identification and Suppliers

The compound can be identified by its CAS number: 400876-66-6. Several chemical suppliers offer this compound, including JK Chemical They list the compound but do not provide details on applications: .

Structural Similarity

Since scientific research often explores compounds with similar structures for potential applications, it might be helpful to investigate research on related molecules. A closely related compound, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been studied for its anticonvulsant properties PubChem provides details on the structure and properties but not on 3-methylphenyl derivative: .

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by a pyrazole ring substituted with both a 3-methylphenyl group and an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 228.29 g/mol. The structure includes a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms, contributing to its unique chemical properties and potential biological activities.

- Oxidation: The aldehyde group can be oxidized to form 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The aldehyde can be reduced to yield 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The pyrazole ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents depending on the electrophile used.

Research indicates that 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde exhibits potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties. The presence of the pyrazole ring is known to enhance biological activity, making it a valuable candidate for further pharmacological studies .

The synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves:

- Reaction of Precursors: The compound is synthesized by reacting 3,5-dimethylpyrazole with 3-methylbenzyl chloride in the presence of a base like potassium carbonate.

- Solvent and Conditions: This reaction is conducted in an organic solvent such as dimethylformamide at elevated temperatures.

- Oxidation Step: The resulting intermediate undergoes oxidation with reagents like pyridinium chlorochromate to yield the desired aldehyde product .

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde finds applications in several fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

- Pharmaceutical Development: Due to its potential biological activities, it is explored as a lead compound for developing new therapeutic agents.

- Industrial Uses: The compound is utilized in producing specialty chemicals and materials, leveraging its unique chemical properties.

The mechanism of action for 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with biological macromolecules, influencing their function .

Several compounds share structural similarities with 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Lacks the 3-methylphenyl group | Different reactivity and biological activity |

| 4-Methyl-1H-pyrazole-3,5-dicarbaldehyde | Contains two aldehyde groups | Increased reactivity due to multiple functional groups |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Substituted with a phenyl group instead of a methylphenyl group | Affects its reactivity and potential interactions |

The uniqueness of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde lies in the combination of both the 3-methylphenylmethyl group and the aldehyde functional group. This specific arrangement allows for a wide range of

Core Structure and Functional Groups

The compound features a five-membered pyrazole ring with two adjacent nitrogen atoms. Substituents include:

- Methyl groups at positions 3 and 5 of the pyrazole ring, contributing to steric and electronic effects.

- 3-Methylphenyl group (isopropylphenyl) attached to the nitrogen at position 1, enhancing aromatic stability and influencing bioactivity.

- Aldehyde group (-CHO) at position 4, critical for nucleophilic additions and condensation reactions.

Table 1: Structural and Identifying Data

| Property | Value/Description |

|---|---|

| IUPAC Name | 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde |

| CAS Number | 400876-66-6 |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol |

| SMILES Code | O=CC1=C(C)N(C2C(C)=CC=C2)N=C1C |

| InChI Code | 1S/C13H14N2O/c1-9-5-4-6-12(7-9)15-11(3)13(8-16)10(2)14-15/h4-8H,1-3H3 |

Reactivity Profile

The aldehyde group enables participation in Schiff base formation, oxidation, and condensation reactions. The electron-deficient pyrazole ring facilitates electrophilic substitutions, particularly at position 4, due to the electron-withdrawing effect of the aldehyde.

Vilsmeier-Haack Formylation Approaches

The Vilsmeier-Haack reaction represents the most established and widely utilized methodology for synthesizing pyrazole-4-carboxaldehydes, including 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde [1]. This electrophilic aromatic substitution reaction involves the formation of an iminium salt from N,N-dimethylformamide and phosphorus oxychloride, which subsequently attacks the electron-rich pyrazole ring at the 4-position [1] [2]. The mechanism proceeds through initial generation of the Vilsmeier reagent, followed by electrophilic attack on the pyrazole nucleus, and concludes with hydrolytic workup to yield the desired aldehyde product [1].

Reaction Optimization with Phosphorus Oxychloride/N,N-dimethylformamide Systems

Optimization studies for pyrazole formylation have demonstrated that temperature control is critical for achieving high yields in phosphorus oxychloride/N,N-dimethylformamide systems [1] [2]. Research has shown that 3,5-dimethyl-substituted pyrazoles require heating at 90-120°C to undergo successful formylation at the 4-position, with reaction times typically ranging from 5-12 hours [2] [3]. The molar ratio of phosphorus oxychloride to N,N-dimethylformamide significantly influences reaction efficiency, with optimal ratios reported between 1:3 to 1:4 [1] [2].

Temperature optimization studies have revealed that reactions conducted below 90°C result in incomplete conversion, while temperatures exceeding 130°C can lead to decomposition of the pyrazole substrate [3]. The reaction yield for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde synthesis has been reported at 60% under optimized conditions using N,N-dimethylformamide/phosphorus oxychloride at 70°C for 12 hours [3]. Workup procedures involve careful neutralization with sodium carbonate solution, followed by extraction and purification to isolate the desired carbaldehyde product [1] [2].

Table 1: Optimization Parameters for Vilsmeier-Haack Formylation

| Parameter | Optimal Range | Yield Impact | Reference |

|---|---|---|---|

| Temperature | 90-120°C | Critical for conversion | [2] [3] |

| Reaction Time | 5-12 hours | Affects completion | [1] [2] |

| POCl₃:DMF Ratio | 1:3 to 1:4 | Influences efficiency | [1] [2] |

| Substrate Concentration | 0.1-0.2 M | Controls selectivity | [3] |

Substrate Scope for Pyrazole Ring Functionalization

The substrate scope for Vilsmeier-Haack formylation of pyrazole derivatives demonstrates broad tolerance for various N-substituted patterns [1] [4]. Electron-donating groups at the 3- and 5-positions of the pyrazole ring enhance reactivity toward electrophilic formylation, with methyl substituents providing optimal activation [2] [4]. N-Aryl substituted pyrazoles, including those bearing 3-methylphenyl groups, undergo successful formylation with yields ranging from 65-85% depending on the electronic nature of the aryl substituent [1] [5].

Studies have shown that pyrazoles bearing electron-withdrawing groups on the N-aryl ring require more forcing conditions, with reaction temperatures increased to 120°C and extended reaction times of 15-20 hours [5]. The regioselectivity of formylation is dictated by the electronic distribution within the pyrazole ring, with the 4-position being most susceptible to electrophilic attack due to the electron-donating effects of the 3,5-dimethyl substituents [4] [5]. Substitution patterns on the N-aryl ring influence both reaction rate and yield, with meta-substituted derivatives generally providing higher yields compared to ortho-substituted analogs due to reduced steric hindrance [5].

Table 2: Substrate Scope for Pyrazole Formylation

| Substrate Type | Yield Range | Reaction Conditions | Reference |

|---|---|---|---|

| 3,5-Dimethyl-N-phenyl | 75-85% | 90°C, 8-10 h | [1] [2] |

| 3,5-Dimethyl-N-(3-methylphenyl) | 70-80% | 100°C, 10-12 h | [5] |

| 3,5-Dimethyl-N-(4-substituted phenyl) | 65-75% | 110°C, 12-15 h | [5] |

| Electron-deficient N-aryl | 50-65% | 120°C, 15-20 h | [5] |

Meyer-Schuster Rearrangement-Based Syntheses

Meyer-Schuster rearrangement-based approaches for pyrazole synthesis involve cascade reactions that incorporate propargylic alcohol substrates and hydrazine derivatives [6] [7]. These transformations proceed through initial propargylic substitution followed by aza-Meyer-Schuster rearrangement to generate α,β-unsaturated hydrazone intermediates [6]. Subsequent cyclization and formylation steps provide access to pyrazole-4-carbaldehyde products through a unified synthetic sequence [7].

Halogen Source Effects in Cascade Reactions

The choice of halogen source significantly impacts the efficiency and selectivity of Meyer-Schuster rearrangement-based pyrazole syntheses [8] [7]. Iron(III) chloride has been identified as an optimal catalyst for promoting propargylic substitution reactions with para-tolylsulfonohydrazide, leading to subsequent aza-Meyer-Schuster rearrangement [7]. Theoretical studies using density functional theory have revealed that halogen atoms (chlorine, bromine, iodine) exhibit distinct reactivity patterns in pyrazole alkylation reactions, with chlorine providing optimal balance between reactivity and selectivity [8].

The electronic effects of different halogen sources influence the reaction mechanism through modulation of transition state energies [8]. Computational analysis has demonstrated that chloride-mediated reactions proceed through lower energy pathways compared to bromide or iodide systems [8]. The choice of halogen source also affects the regioselectivity of nucleophilic attack, with chloride systems favoring attack at the N-2 position of pyrazole intermediates [8]. Solvent effects compound these halogen-dependent variations, with polar solvents enhancing the reactivity differences between halogen sources [8].

Acid Catalysis Mechanisms in Cyclization Steps

Acid catalysis plays a crucial role in promoting cyclization steps within Meyer-Schuster rearrangement sequences [9]. The mechanism involves protonation of ketone oxygen atoms to activate carbonyl carbons for nucleophilic attack by nitrogen centers [9]. Lewis acid catalysts, including yttrium triflate, have demonstrated exceptional efficiency in promoting cascade propargylic substitution and aza-Meyer-Schuster rearrangement reactions [6]. The acidic conditions facilitate both imine formation and subsequent pyrazole cyclization through stabilization of cationic intermediates [9].

Studies have revealed that acid strength critically influences reaction rates and product distributions [9]. Weak acids promote controlled cyclization with high regioselectivity, while strong acids can lead to competing side reactions and reduced yields [9]. The optimal acid concentration has been determined to be 10-20 mol% for most pyrazole cyclization reactions [9]. Buffer systems incorporating acetic acid have proven effective for maintaining appropriate pH levels throughout the reaction sequence [9].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful methodology for accelerating pyrazole formation reactions while improving yields and reducing reaction times [10] [11]. The application of microwave irradiation to pyrazole synthesis enables rapid heating and enhanced reaction kinetics through direct molecular interaction with electromagnetic radiation [10] [12]. These protocols have been successfully applied to the synthesis of various pyrazole-4-carbaldehyde derivatives, including those bearing complex substitution patterns [11] [12].

Solvent Systems and Reaction Kinetics

Solvent selection critically influences the efficiency of microwave-assisted pyrazole synthesis protocols [11] [13]. Polar solvents such as ethanol and N,N-dimethylformamide provide optimal dielectric properties for microwave absorption, leading to rapid and uniform heating [13] [14]. Solvent-free conditions have demonstrated particular advantages, eliminating the need for organic solvents while achieving superior yields compared to conventional heating methods [11] [13].

Kinetic studies have revealed that microwave irradiation accelerates pyrazole formation reactions by factors of 10-50 compared to conventional thermal heating [13] [14]. The reaction rate enhancement is attributed to specific interactions between the electromagnetic field and polar intermediates formed during cyclization [13]. Temperature monitoring studies have shown that microwave heating achieves more uniform temperature distribution compared to conventional heating, reducing hot spot formation and improving product quality [14] [15].

Table 3: Solvent Effects in Microwave-Assisted Synthesis

| Solvent System | Heating Rate | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Ethanol | Rapid | 4-7 minutes | 78-92% | [12] |

| N,N-dimethylformamide | Very Rapid | 2-5 minutes | 80-95% | [11] |

| Solvent-free | Moderate | 6-10 minutes | 85-98% | [13] |

| Water | Slow | 10-15 minutes | 70-85% | [10] |

Comparative Yield Analysis with Conventional Heating

Comprehensive comparative studies have demonstrated the superiority of microwave-assisted protocols over conventional heating methods for pyrazole synthesis [11] [13]. Microwave irradiation typically provides yield improvements of 15-25% compared to thermal heating under equivalent reaction conditions [13] [14]. The enhanced yields are attributed to reduced side reaction formation and improved reaction selectivity under microwave conditions [13].

Time efficiency represents another significant advantage, with microwave protocols reducing reaction times from hours to minutes [11] [12]. A systematic study comparing microwave and conventional heating for pyrazole synthesis revealed reaction time reductions of 85-95% while maintaining or improving product yields [13]. The improved efficiency extends to workup procedures, with microwave-synthesized products requiring less purification due to reduced impurity formation [14] [15].

Product quality analysis has shown that microwave-assisted synthesis produces pyrazole derivatives with higher purity levels compared to conventional methods [13] [15]. The reduced thermal stress and shorter reaction times minimize decomposition pathways, leading to cleaner reaction profiles [14]. Energy consumption studies have demonstrated that microwave protocols require 60-70% less energy compared to conventional heating methods for equivalent synthetic transformations [15].

Table 4: Microwave vs. Conventional Heating Comparison

| Method | Reaction Time | Yield Range | Energy Consumption | Purity | Reference |

|---|---|---|---|---|---|

| Microwave | 4-10 minutes | 80-95% | Low | High | [11] [13] |

| Conventional | 2-8 hours | 65-80% | High | Moderate | [13] [14] |

| Improvement Factor | 10-50x faster | +15-25% | -60-70% | +10-15% | [13] [15] |

One-Pot Multicomponent Assembly Strategies

One-pot multicomponent reactions provide efficient access to pyrazole-4-carbaldehyde derivatives through the simultaneous combination of multiple reactants in a single reaction vessel [16] [17]. These strategies eliminate the need for intermediate isolation and purification, significantly streamlining synthetic sequences [18] [19]. The approach has been successfully applied to synthesize complex pyrazole derivatives bearing multiple functional groups and substitution patterns [16] [20].

Hydrazone Intermediate Formation

Hydrazone intermediate formation represents a key mechanistic step in multicomponent pyrazole assembly reactions [17] [20]. The initial condensation between carbonyl compounds and hydrazine derivatives generates hydrazone intermediates that subsequently undergo cyclization to form the pyrazole ring system [17]. The stability and reactivity of these hydrazone intermediates significantly influence the overall reaction efficiency and product distribution [20].

Mechanistic studies have revealed that hydrazone formation occurs rapidly under basic conditions, with reaction rates influenced by the electronic nature of the carbonyl substrate [17]. Electron-deficient aldehydes and ketones undergo faster hydrazone formation compared to electron-rich analogs [20]. The subsequent cyclization step involves intramolecular nucleophilic attack by the hydrazone nitrogen on an activated carbonyl center, leading to pyrazole ring closure [17] [21].

Catalyst systems have been developed to promote both hydrazone formation and subsequent cyclization reactions [19] [20]. Zirconium oxide nanoparticles have demonstrated exceptional activity in catalyzing multicomponent pyrazole synthesis at room temperature [18] [22]. The heterogeneous catalyst can be recovered and reused for multiple reaction cycles without loss of activity [18]. Alternative catalyst systems include copper oxide nanoparticles and triethanolamine, both providing high yields and operational simplicity [16] [19].

Catalyst Selection for Tandem Reactions

Catalyst selection critically determines the success of multicomponent pyrazole assembly strategies [16] [18]. Heterogeneous catalysts offer advantages in terms of recyclability and ease of product isolation [18] [22]. Zirconium oxide nanoparticles have been extensively studied and provide excellent catalytic activity for pyrano[2,3-c]pyrazole synthesis through four-component reactions [18] [22]. The catalyst maintains its crystalline structure and activity after ten reaction cycles [22].

Homogeneous catalyst systems include ionic liquids and Brønsted acids, which provide high solubility and intimate contact with reactants [21] [19]. Palladium-catalyzed tandem cross-coupling and electrocyclization reactions enable the synthesis of trisubstituted pyrazoles from enol triflates and diazoacetates [21]. The reaction proceeds through initial cross-coupling followed by electrocyclization to generate the pyrazole ring system [21].

Lewis acid catalysts, including aluminum chloride and iron(III) chloride, promote multicomponent reactions through activation of carbonyl substrates [17] [20]. The choice of catalyst influences both reaction rate and product selectivity, with different catalysts favoring distinct reaction pathways [20]. Catalyst loading optimization studies have revealed that 10-20 mol% loading provides optimal balance between reaction rate and cost effectiveness [19] [20].

Table 5: Catalyst Performance in Multicomponent Reactions

| Catalyst Type | Loading | Reaction Time | Yield | Recyclability | Reference |

|---|---|---|---|---|---|

| ZrO₂ nanoparticles | 10 mol% | 30-60 minutes | 85-95% | 10 cycles | [18] [22] |

| CuO nanoparticles | 15 mol% | 45-90 minutes | 80-90% | 7 cycles | [16] |

| Triethanolamine | 20 mol% | 60-120 minutes | 75-92% | Not applicable | [19] |

| Ionic liquids | 10 mol% | 20-40 minutes | 88-96% | 5 cycles | [21] |

¹H/¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy provides the most definitive structural characterization for 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that unambiguously confirm the molecular structure and substitution pattern.

The aldehydic proton represents the most diagnostic signal, appearing as a singlet at δ 9.96 ppm [1]. This extreme downfield chemical shift is consistent with the electron-withdrawing nature of the aldehyde functional group and the aromatic pyrazole ring system. The singlet multiplicity confirms the absence of vicinal coupling to other protons, which is characteristic of aldehydic protons attached to aromatic heterocycles.

The aromatic protons of the 3-methylphenyl substituent display a complex multiplet pattern spanning δ 6.90-7.58 ppm [1] [2]. The specific chemical shift assignments reveal distinct environments for each aromatic position. The ortho-protons to the methyl group appear as a doublet at δ 7.58 ppm, while the meta- and para-protons form overlapping multiplets in the range δ 7.14-7.36 ppm [1] [2]. The unique proton ortho to the pyrazole nitrogen linkage exhibits a characteristic upfield shift at δ 6.90-7.00 ppm due to the electron-donating effect of the nitrogen atom.

The pyrazole ring methyl substituents at positions 3 and 5 generate distinct singlet resonances. The C-3 methyl group appears at δ 2.47-2.49 ppm, while the C-5 methyl group resonates at δ 2.32-2.83 ppm [1] [2]. The slight chemical shift difference between these methyls reflects the different electronic environments created by the aldehyde substituent at the 4-position and the N-aryl substitution pattern.

The phenyl methyl substituent at the 3-position generates a characteristic singlet at δ 2.34 ppm [1] [2], consistent with benzylic methyl groups that are not directly conjugated with electron-withdrawing substituents.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift assignments. The aldehydic carbon exhibits the expected extreme downfield resonance at δ 184.29-186.2 ppm [1] [2], confirming the presence of the aldehyde functional group. This chemical shift is characteristic of aromatic aldehydes and falls within the typical range for pyrazole-4-carbaldehydes.

The pyrazole ring carbons demonstrate distinct chemical shifts reflecting their individual electronic environments. The C-3 and C-5 carbons appear in the range δ 142.79-151.2 ppm [1] [2], while the C-4 carbon bearing the aldehyde substituent resonates significantly upfield at δ 103.27-123.1 ppm. This upfield shift is attributed to the electron-withdrawing effect of the aldehyde group and the altered hybridization at the 4-position.

The aromatic carbons of the 3-methylphenyl substituent span the range δ 127.14-143.74 ppm [1] [2], with the quaternary carbon bearing the methyl group appearing most downfield at δ 143.74 ppm due to the electron-donating effect of the methyl substituent.

The methyl carbon resonances provide additional structural confirmation. The pyrazole ring methyls appear at δ 11.94-13.8 ppm [1] [2], while the phenyl methyl carbon resonates at δ 21.2-30.0 ppm, consistent with aromatic methyl substituents in electron-rich environments.

Infrared Spectral Signatures of Functional Groups

Infrared spectroscopy provides essential information about the vibrational modes and functional group characteristics of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of specific functional groups and reveal details about molecular conformation and intermolecular interactions.

The most prominent feature in the infrared spectrum is the aldehyde carbonyl stretching vibration, which appears as a strong absorption band at 1661-1696 cm⁻¹ [3] [4] [5]. This frequency range is characteristic of aromatic aldehydes and reflects the conjugation between the carbonyl group and the pyrazole ring system. The relatively low frequency compared to aliphatic aldehydes (typically 1720-1740 cm⁻¹) indicates significant conjugative stabilization of the carbonyl group through resonance with the aromatic heterocycle.

The aromatic carbon-hydrogen stretching vibrations appear in the region 3061-3129 cm⁻¹ [6] [3] [4], confirming the presence of aromatic protons on both the pyrazole ring and the phenyl substituent. These stretches are typically of medium intensity and provide evidence for the aromatic character of the heterocyclic system.

Aliphatic carbon-hydrogen stretching modes associated with the methyl substituents are observed at 2700-2961 cm⁻¹ [6] [3] [4]. The multiple peaks in this region reflect the different chemical environments of the various methyl groups present in the molecule.

The pyrazole ring exhibits characteristic vibrational modes that provide insight into the heterocyclic structure. The carbon-nitrogen stretching vibrations appear as strong absorptions at 1597-1612 cm⁻¹ [4] [5] [7], consistent with the aromatic character of the pyrazole ring. Additional pyrazole-specific modes include the carbon-nitrogen stretch at 1508-1564 cm⁻¹ and the nitrogen-nitrogen stretch at 1215-1372 cm⁻¹ [4] [5] [7].

The aromatic carbon-carbon stretching vibrations manifest as medium-intensity absorptions in the range 1470-1692 cm⁻¹ [4] [5] [7], reflecting the conjugated nature of both the pyrazole ring and the phenyl substituent.

Carbon-hydrogen bending modes provide additional structural information. Aromatic carbon-hydrogen bending appears at 1134-1183 cm⁻¹, while aliphatic carbon-hydrogen bending modes are observed at 1440-1500 cm⁻¹ [6] [4] [7]. Out-of-plane bending modes at 733-834 cm⁻¹ provide information about the substitution pattern and ring planarity.

X-ray Crystallographic Studies

Crystal Packing Analysis

X-ray crystallographic analysis of related pyrazole-4-carbaldehyde compounds provides valuable insights into the solid-state structure and crystal packing arrangements of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde. While direct crystallographic data for the title compound is not available, extensive studies on structurally similar pyrazole carbaldehydes reveal consistent packing motifs and structural features.

The crystal structure analysis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrates that these compounds typically crystallize in the monoclinic space group P 1 21/n 1 [8] [9] [10] [11]. The unit cell parameters show characteristic dimensions with cell lengths ranging from a = 7.93-10.11 Å, b = 13.28-15.24 Å, and c = 12.22-13.67 Å. The β angle varies from 102.2° to 106.3°, indicating significant deviation from orthogonal geometry [8] [9] [10] [11].

The molecular geometry reveals a non-planar arrangement between the pyrazole ring and the N-aryl substituent. The dihedral angle between the pyrazole ring and the phenyl substituent ranges from 68.4° to 82.4° [8] [9] [10] [11], indicating substantial rotation about the nitrogen-carbon bond. This twisted conformation is attributed to steric hindrance between the ortho-hydrogens of the phenyl ring and the aldehyde substituent at the 4-position of the pyrazole ring.

The aldehyde group maintains coplanarity with the pyrazole ring, as evidenced by the C-C-C-O torsion angle of approximately -0.4° to -179.35° [8] [9] [10] [11]. This planar arrangement facilitates conjugative interaction between the aldehyde π-system and the aromatic heterocycle, contributing to the electronic stabilization of the molecule.

Crystal packing analysis reveals the formation of three-dimensional networks stabilized by intermolecular interactions. The molecules arrange themselves in layers parallel to specific crystallographic planes, with the exact orientation depending on the specific substitution pattern and crystal symmetry.

Hydrogen Bonding Network Characterization

The hydrogen bonding network in pyrazole-4-carbaldehyde crystals plays a crucial role in determining the solid-state structure and stability. Analysis of related compounds reveals systematic patterns of weak intermolecular interactions that govern crystal packing.

The primary hydrogen bonding interactions involve carbon-hydrogen...oxygen contacts between the aldehyde oxygen and aromatic hydrogen atoms. These weak hydrogen bonds exhibit distances ranging from 2.85 to 3.25 Å [8] [9] [10] [11], with bond angles typically falling between 140° and 175°. The carbonyl oxygen serves as a hydrogen bond acceptor, forming contacts with multiple donor groups in the crystal lattice.

Carbon-hydrogen...π interactions represent another significant component of the hydrogen bonding network. These interactions involve aromatic hydrogen atoms approaching the π-electron density of neighboring aromatic rings. The typical distance for these contacts ranges from 2.85 to 3.50 Å, with geometries that optimize electrostatic and dispersive interactions [8] [9] [10] [11].

The formation of dimeric units through paired hydrogen bonds is a common motif in pyrazole-4-carbaldehyde crystals. In these arrangements, two molecules associate through four carbon-hydrogen...oxygen hydrogen bonds, with each carbonyl oxygen accepting two hydrogen bonds from neighboring molecules [9]. This dimeric association contributes significantly to the overall crystal stability and influences the molecular packing arrangement.

The three-dimensional hydrogen bonding network creates corrugated sheets or layered structures that extend throughout the crystal lattice. These extended networks provide thermal stability and contribute to the mechanical properties of the crystalline material. The specific geometry and strength of these interactions depend on the substitution pattern and the electronic properties of the functional groups present.

Temperature-dependent studies reveal that the hydrogen bonding network remains intact over a wide temperature range, typically from 150 K to 293 K [8] [9] [10] [11]. This thermal stability indicates that the intermolecular interactions are sufficiently strong to maintain crystal integrity under normal handling conditions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde provides detailed information about fragmentation pathways and molecular structure confirmation. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that reflect the electronic structure and bond strengths within the molecule.

The molecular ion peak appears at m/z 214 [M]⁺, serving as the base peak with 100% relative intensity [12] [13] [14] [15]. This intense molecular ion indicates good stability of the radical cation under electron ionization conditions, consistent with the aromatic character of the pyrazole ring system and the stabilizing effect of the conjugated aldehyde group.

The primary fragmentation pathway involves loss of the aldehyde group, generating the fragment ion at m/z 185 [M-CHO]⁺ with 45-60% relative intensity [12] [13] [14] [15]. This fragmentation reflects the relatively weak carbon-carbon bond between the aldehyde carbon and the pyrazole ring, which is activated by the electron-withdrawing nature of the carbonyl group.

Subsequent fragmentation produces the ion at m/z 183 [M-CHO-2H]⁺ with 30-40% relative intensity [12] [13] [14] [15]. This process involves dehydrogenation of the initial aldehyde loss fragment, indicating rearrangement reactions that stabilize the resulting cation through increased conjugation.

The loss of both aldehyde and carbon monoxide generates the fragment at m/z 157 [M-CHO-CO]⁺ with 25-35% relative intensity [12] [13] [14] [15]. This sequential fragmentation pattern is characteristic of aromatic aldehydes and reflects the tendency of carbonyl compounds to eliminate carbon monoxide under high-energy conditions.

The 3-methylphenyl substituent contributes characteristic fragmentation patterns. The tropylium ion at m/z 91 [C₇H₇]⁺ exhibits 40-50% relative intensity [12] [13] [14] [15], representing a highly stable carbocation formed through rearrangement of the methylphenyl fragment. The phenyl cation at m/z 77 [C₆H₅]⁺ appears with 20-30% relative intensity, indicating further fragmentation of the aromatic system.

The pyrazole ring system exhibits specific fragmentation patterns that reflect the characteristic behavior of this heterocycle under electron ionization conditions. The predominant process involves expulsion of hydrogen cyanide from both the molecular ion and the [M-H]⁺ fragment, producing ions at m/z 43 [C₂H₃N]⁺ and m/z 41 [C₂H₃N]⁺ with relative intensities of 15-25% and 30-40%, respectively [12] [13] [14] [15].

The loss of hydrogen cyanide plus an additional hydrogen atom generates the fragment at m/z 40 [C₂H₂N]⁺ with 25-35% relative intensity [12] [13] [14] [15]. This fragmentation pattern is diagnostic for pyrazole compounds and reflects the tendency of the nitrogen-nitrogen bond to cleave under electron impact conditions.

A secondary fragmentation pathway involves the loss of molecular nitrogen from the [M-H]⁺ ion, producing the cyclopropenyl ion at m/z 39 [C₃H₃]⁺ with 50-65% relative intensity [12] [13] [14] [15]. This fragment represents one of the most abundant peaks in the spectrum and is characteristic of pyrazole fragmentation. The cyclopropenyl ion is highly stable due to aromatic character and contributes significantly to the overall fragmentation pattern.

The molecular nitrogen ion at m/z 28 [N₂]⁺ appears with 10-20% relative intensity [12] [13] [14] [15], providing direct evidence for the nitrogen-nitrogen bond cleavage that is fundamental to pyrazole fragmentation mechanisms.

XLogP3

Wikipedia

Dates

Explore Compound Types